

# Application Note: Anion Exchange Chromatography for the Quantitative Analysis of Tenofovir Diphosphate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tenofovir diphosphate triethylamine*

Cat. No.: *B12419688*

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## Introduction

Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of the antiretroviral drug tenofovir, available in prodrug formulations such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).<sup>[1][2]</sup> Accurate quantification of intracellular TFV-DP is crucial for pharmacokinetic studies, monitoring patient adherence to pre-exposure prophylaxis (PrEP) and antiretroviral therapy, and assessing therapeutic efficacy.<sup>[3]</sup> Due to its highly polar and anionic nature, anion exchange chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a robust and widely used method for the selective and sensitive determination of TFV-DP in biological matrices like peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS).<sup>[3][4][5]</sup>

This application note provides a detailed protocol for the analysis of TFV-DP using anion exchange solid-phase extraction (SPE) for sample clean-up and subsequent quantification by LC-MS/MS.

## Principle of Anion Exchange Chromatography

Anion exchange chromatography separates molecules based on their net negative charge. The stationary phase consists of a solid support functionalized with positively charged groups, which attract and bind negatively charged molecules (anions) from the sample. A pH and/or salt

gradient is then used to elute the bound analytes, with weakly bound molecules eluting first, followed by those with progressively stronger negative charges. TFV-DP, with its two phosphate groups, carries a significant negative charge at neutral or slightly basic pH, making it an ideal candidate for separation by anion exchange chromatography.

## Experimental Protocols

This section outlines the detailed methodology for the quantification of TFV-DP in human PBMCs.

### 1. PBMC Isolation and Cell Counting

- Materials: Whole blood collected in EDTA tubes, Ficoll-Paque PLUS, Phosphate Buffered Saline (PBS).
- Procedure:
  - Dilute whole blood 1:1 with PBS.
  - Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
  - Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.[3]
  - Aspirate the upper layer containing plasma and platelets.
  - Carefully collect the mononuclear cell layer (buffy coat).[3]
  - Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes after each wash.[3]
  - Resuspend the final cell pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter.[3]

### 2. Cell Lysis and Extraction

- Materials: Ice-cold 70% methanol, internal standard (e.g.,  $^{13}\text{C}_5$ -TFV-DP).
- Procedure:

- Centrifuge the counted cells to obtain a cell pellet.
- Resuspend the cell pellet in a known volume of ice-cold 70% methanol containing the internal standard to achieve a final cell density of approximately  $2 \times 10^6$  cells/mL.[3]
- Vortex vigorously and incubate on ice for 30 minutes to ensure complete cell lysis.[3]
- Centrifuge at  $14,000 \times g$  for 10 minutes at  $4^\circ\text{C}$  to pellet cell debris.[3]
- Transfer the supernatant containing the intracellular extract to a new tube for solid-phase extraction.[3]

### 3. Anion Exchange Solid-Phase Extraction (SPE)

- Materials: Weak anion exchange (WAX) SPE cartridges, conditioning, wash, and elution solvents as recommended by the cartridge manufacturer.
- Procedure:
  - Condition the WAX SPE cartridge according to the manufacturer's instructions.
  - Load the cell lysate supernatant onto the conditioned cartridge.[3]
  - Wash the cartridge to remove interfering, non-anionic, or weakly anionic substances.[3]
  - Elute TFV-DP using an appropriate elution solvent with high salt concentration or a pH that neutralizes the charge of the analyte.[3]
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[3]

### 4. LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions (Example):

- Column: Anion exchange column (e.g., Thermo Scientific BioBasic AX).[6]
- Mobile Phase A: 75:25 5mM ammonium acetate:acetonitrile (pH 9.5).[6]
- Mobile Phase B: 750mM ammonium acetate.[6]
- Flow Rate: 0.3 - 0.5 mL/min.[3]
- Gradient: A gradient elution is employed to separate TFV-DP from other cellular components. The use of a high salt concentration in the mobile phase helps to elute the strongly retained TFV-DP.[6]
- Mass Spectrometry Conditions (Example):
  - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[3]
  - Detection: Multiple Reaction Monitoring (MRM).[3]
  - MRM Transitions:
    - TFV-DP: m/z 448.0 → 350.0[4]
    - <sup>13</sup>C<sub>5</sub>-TFV-DP (Internal Standard): m/z 452.9 → 354.9[4]

## 5. Data Analysis and Quantification

- Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]
- The calibration curve should be prepared in a similar matrix (e.g., lysed PBMCs from a drug-free donor) to account for matrix effects.

## Data Presentation

The following tables summarize quantitative data from various studies employing anion exchange chromatography for TFV-DP analysis.

Table 1: LC-MS/MS Method Parameters for TFV-DP Quantification

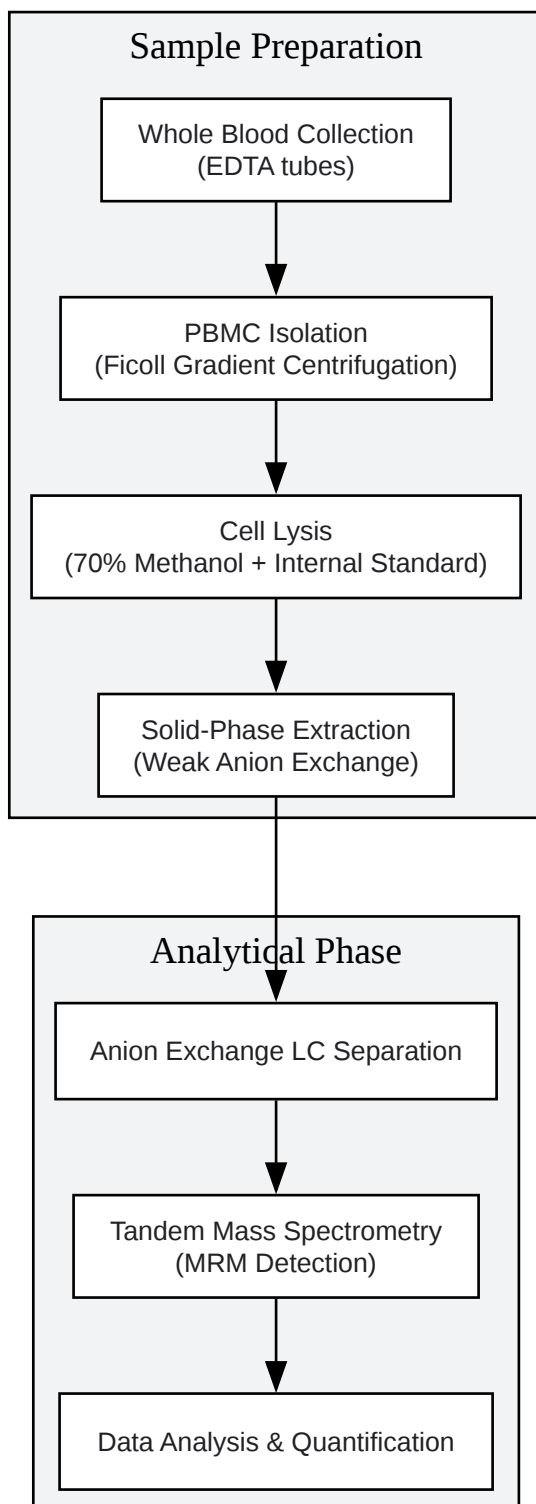
| Parameter               | Description   | Reference |
|-------------------------|---|-----------|
| Chromatography          | Anion exchange column   | [4][6]    |
| Mobile Phase            | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate) | [3][6]    |
| Flow Rate               | 0.3 - 0.5 mL/min  | [3]       |
| Ionization Mode         | Electrospray Ionization (ESI), positive or negative                               | [3]       |
| Detection Mode          | Multiple Reaction Monitoring (MRM)  | [3]       |
| MRM Transition (TFV-DP) | m/z 448.0 → 350.0   | [4]       |
| MRM Transition (IS)     | m/z 452.9 → 354.9 (for deuterated TFV-DP)   | [4]       |

Table 2: Reported Quantitative Performance for TFV-DP Assays

| Parameter                            | Value  | Matrix                   | Reference |
|--------------------------------------|--|--------------------------|-----------|
| Linearity Range                      | 50 - 10,000 fmol/sample                          | Human PBMCs              | [5]       |
| Linearity Range                      | 50 - 6400 fmol/punch                             | Dried Blood Spots        | [4]       |
| Lower Limit of Quantification (LLOQ) | 10 fmol per million cells (with 5 million PBMCs) | Human PBMCs              | [5]       |
| Precision (%RSD)                     | 6.3 - 11%  | Human PBMCs              | [1]       |
| Median Concentration (PBMCs)         | 143 fmol/10 <sup>6</sup> cells                   | Human PBMCs              | [6]       |
| Median Concentration (ULPC)*         | 227 fmol/10 <sup>6</sup> cells                   | Upper Layer Packed Cells | [6]       |

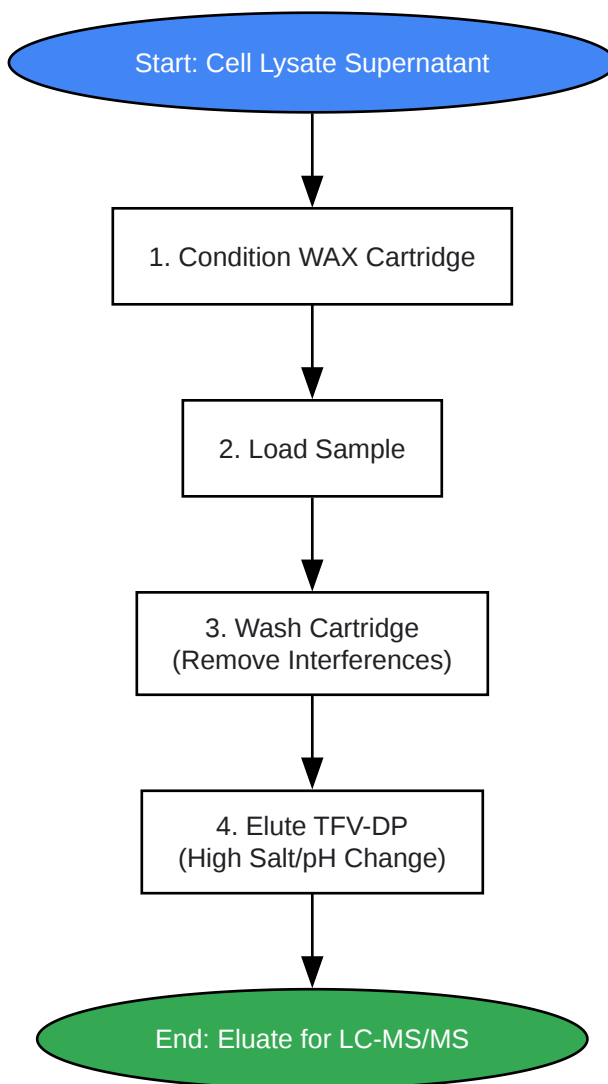
\*ULPC (Upper Layer Packed Cells) contains both red blood cells and PBMCs.

## Mandatory Visualizations



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Caption: General workflow for TFV-DP measurement by LC-MS/MS.



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Caption: Anion exchange solid-phase extraction (SPE) workflow.

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